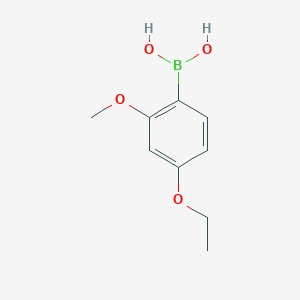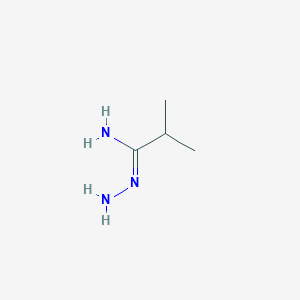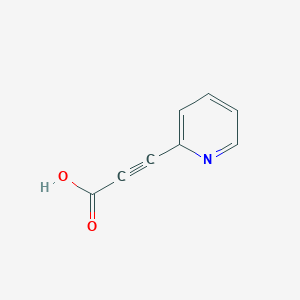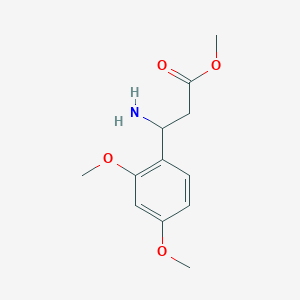
4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine
Übersicht
Beschreibung
4-Chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine, or CMCPA, is a synthetic compound that has recently been studied for its potential applications in a variety of scientific research areas. It is a member of the pyrimidine family of organic compounds, and has a variety of unique properties.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
The crystal and molecular structures of compounds related to 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine, including its isomers, have been studied. These investigations reveal details about their conformational differences, hydrogen-bonding interactions, and crystal structures, which are crucial for understanding their chemical properties and potential applications (Odell et al., 2007).
Molecular Docking and Experimental Techniques
The molecular structure of related compounds has been investigated using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical techniques like DFT. These studies provide insights into the chemical activity, molecular stability, charge distribution, and potential biological activity, including anti-hypertensive properties (Aayisha et al., 2019).
Synthesis and Biological Activity
Research has been conducted on the synthesis of derivatives of 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine and their biological activities. For instance, the synthesis of arylaminopyrimides from this compound has shown pronounced antituberculous effects (Erkin & Krutikov, 2007).
Regioselectivity in Chemical Reactions
Studies have been conducted on the regioselective displacement reactions involving compounds similar to 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine. These studies help in understanding the formation of specific products and the factors influencing these chemical reactions (Doulah et al., 2014).
Quantum Chemical Calculations
Investigations based on non-covalent interactions in compounds related to 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine have been carried out. This research involves synthesis, characterizations, and quantum chemical calculations, providing valuable information about the compound's molecular interactions (Zhang et al., 2018).
Synthesis and Fragmentation Analysis
Studies have also focused on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under specific conditions, providing insights into the stability and reactivity of these compounds (Erkin et al., 2015).
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-6-11(14)17-12(16-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZXYUKTPPOPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)



![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)
![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)